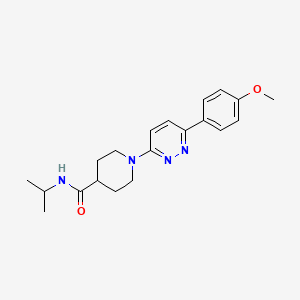

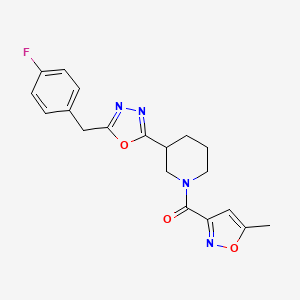

![molecular formula C24H27N3O B2537736 1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847395-81-7](/img/structure/B2537736.png)

1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known as MMB-2201 and is a synthetic cannabinoid that acts as a potent agonist on the CB1 and CB2 receptors.

Applications De Recherche Scientifique

Synthesis of Anticancer Agents

The compound 1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, owing to its structural similarity with benzo[d]imidazol-2-yl derivatives, may have potential applications in the synthesis of anticancer agents. Research demonstrates that derivatives with the benzo[d]imidazole moiety have shown anti-inflammatory, antimicrobial, and notably, anticancer activities. Specifically, substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide compounds were synthesized and exhibited significant cytotoxic effects against breast cancer cell lines, underscoring the relevance of such compounds in cancer research (Farah et al., 2011).

Coordination Chemistry and Material Science

Compounds with benzo[d]imidazol-2-yl and related structures find extensive applications in coordination chemistry and material science, where they act as ligands to form complex structures with metal ions. These complexes can exhibit unique properties like spin crossover, which is a switchable physical phenomenon potentially useful in molecular electronics and spintronics. For instance, iron(II) complexes bridged by intermolecular imidazole-pyridine NH...N hydrogen bonds have shown steep spin-crossover (SCO) transitions with minimal thermal hysteresis, highlighting their utility in developing smart materials (Nishi et al., 2010).

Green Chemistry and Catalysis

The structural framework of 1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one suggests its potential use in green chemistry and catalysis. Ruthenium complexes featuring related N-heterocyclic carbene ligands have been utilized in tandem dual C=C and C=O bond reductions in the β-alkylation of alcohols, demonstrating an eco-friendly and efficient approach to synthesis. Such reactions highlight the compound's relevance in developing sustainable catalytic processes (Prakasham et al., 2021).

Pharmaceutical Research

Given the importance of benzo[d]imidazole derivatives in medicinal chemistry, compounds like 1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one may be key intermediates in synthesizing novel pharmaceuticals. The structural motif is commonly found in molecules with significant biological activity, including MAO inhibitors, which are crucial in treating neurodegenerative diseases. Research into synthesizing 2-imidazolines, for example, has led to the discovery of potential monoamine oxidase inhibitors, indicating the compound's potential in developing new therapeutic agents (Sant' Anna et al., 2009).

Propriétés

IUPAC Name |

4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O/c1-15(2)13-26-21-9-7-6-8-20(21)25-24(26)19-12-22(28)27(14-19)23-17(4)10-16(3)11-18(23)5/h6-11,19H,1,12-14H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMCNHJGTDJAKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537654.png)

![1-(6-methyl-2-pyridinyl)-N'-[(Z)-2-thienylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2537659.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2537660.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2537662.png)

![3-Methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2537665.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2537672.png)